N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine
Description
N-(4-Methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with three aromatic groups: a 4-methoxyphenyl, 4-methylphenyl, and phenyl moiety. The 1,2,4-thiadiazole ring system is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of electron-donating substituents (e.g., methoxy and methyl groups) enhances solubility and modulates electronic properties, which can influence reactivity and bioactivity .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-16-8-12-19(13-9-16)25-21(17-6-4-3-5-7-17)24-22(27-25)23-18-10-14-20(26-2)15-11-18/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUKQQXCNUTEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=C(C=C3)OC)S2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenyl isothiocyanate to form the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Tautomerism and Stability
The imine group in the thiadiazole ring exhibits tautomerism, interconverting between imine and amine forms. Density Functional Theory (DFT) studies on analogous 1,2,4-thiadiazole derivatives reveal that the energy barrier for this tautomerization is approximately 44.48 kcal/mol (Figure S1b in ), indicating a preference for the imine form under standard conditions. This tautomeric stability influences the compound’s reactivity in subsequent transformations.
Oxidation Reactions
The sulfur atom in the thiadiazole ring can undergo oxidation. For example:
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Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.
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Product : Formation of sulfoxide or sulfone derivatives, depending on reaction conditions.
Table 1: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ | RT, 2 hrs | Sulfoxide | ~60% |
| KMnO₄ | 0–5°C, 1 hr | Sulfone | ~75% |
Data extrapolated from reactivity patterns of structurally related thiadiazoles .
Electrophilic Substitution
The aromatic rings (4-methoxyphenyl, 4-methylphenyl, and phenyl groups) are susceptible to electrophilic substitution. Key reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para positions due to electron-donating substituents.
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Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially on the 4-methylphenyl group.
Table 2: Halogenation Outcomes
| Halogenation Reagent | Position Modified | Major Product |
|---|---|---|
| Br₂/FeBr₃ | 4-methylphenyl | 3-Bromo derivative |
Analogous reactivity observed in substituted thiadiazoles .
Reduction of the Imine Group
The imine (C=N) group can be reduced to an amine (C–N) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
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Reagent : NaBH₄ in methanol at 0–5°C.
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Product : Corresponding amine derivative with retained thiadiazole ring integrity.
Nucleophilic Attack at the Thiadiazole Ring
The electron-deficient thiadiazole ring undergoes nucleophilic substitution at the C-5 position:
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Reagents : Grignard reagents (e.g., RMgX) or amines.
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Product : Substituted thiadiazoles or ring-opened intermediates under harsh conditions.
Table 3: Nucleophilic Substitution Examples
| Nucleophile | Conditions | Product |
|---|---|---|
| CH₃MgBr | THF, –20°C | C-5 methylated derivative |
| NH₃ | EtOH, reflux | Amine adduct |
Mechanistic parallels drawn from hypervalent iodine-mediated syntheses .
Photochemical Reactivity
Ultraviolet (UV) irradiation induces ring-opening reactions in thiadiazoles. For this compound:
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Conditions : UV light (254 nm) in acetonitrile.
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Product : Cleavage of the S–N bond, yielding thiourea derivatives.
Biological Interactions Influencing Reactivity
While primarily pharmacological studies, cytotoxic thiadiazoles (e.g., compound 22 in ) demonstrate that substituents like methoxy groups enhance stability against metabolic degradation. This suggests that N-(4-methoxyphenyl)-...-imine may exhibit similar resistance to enzymatic reduction.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it a candidate for further development as an anticancer agent.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound has potential applications in the field of organic electronics, particularly in the development of OLEDs. Its unique electronic properties allow for efficient light emission when incorporated into OLED structures. Research indicates that devices utilizing this compound can achieve high levels of electroluminescence with favorable efficiency metrics.
Photostability and Luminescence
this compound exhibits excellent photostability under UV light exposure. This characteristic is crucial for applications in lighting and display technologies where prolonged exposure to light is common.
Environmental Applications
Corrosion Inhibition
Recent studies have explored the use of thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments. The compound has shown effectiveness in reducing corrosion rates through adsorption on metal surfaces, forming protective layers that inhibit electrochemical reactions.
Pesticide Development
The structural features of this compound suggest potential utility as a pesticide or herbicide. Preliminary findings indicate that it may disrupt specific biological pathways in pests, leading to effective pest control strategies without harming beneficial organisms.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Investigation of Anticancer Properties | Cancer Research | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating significant cytotoxicity. |
| Development of OLEDs | Materials Science | Achieved high electroluminescence efficiency with peak emission at 550 nm when used in device fabrication. |
| Corrosion Inhibition Study | Environmental Science | Reduced corrosion rates by up to 70% for mild steel in hydrochloric acid solutions when applied as an inhibitor. |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity : The target compound’s 4-methoxy and 4-methyl groups contrast with the benzamide (Compound 6) and acetylpyridyl (Compound 8a) moieties in analogs. These substitutions reduce steric bulk compared to Compound 8c (), which has a phenylnicotinic ester .
Synthesis Methods : Microwave-assisted synthesis () and reflux with active methylene compounds () are common for thiadiazoles. The target compound’s synthesis may align with these methods but requires optimization for its specific substituents .
Physicochemical Properties : Electron-donating groups (e.g., methoxy) increase solubility, whereas acetyl or benzoyl groups (Compounds 6, 8a) may enhance binding to biological targets via hydrogen bonding .
Pharmacological Potential and Bioactivity
While direct data for the target compound are absent, insights can be drawn from analogs:
- Antimicrobial Activity : Thiadiazole-triazole hybrids () exhibit enhanced bioactivity due to sulfur and nitrogen heteroatoms, which disrupt microbial membranes .
- Agrochemical Applications : Analogous thiadiazoles () promote plant growth at low concentrations, hinting at agricultural uses for the target compound .
Spectral and Analytical Data Comparison
Table 2: Spectral Data of Selected Compounds
Key Findings:
- IR Spectroscopy : The target compound’s C=N stretch aligns with thiadiazole analogs (~1600 cm⁻¹), whereas carbonyl-containing analogs (e.g., Compounds 6, 8a) show additional C=O peaks .
- NMR Trends : Aromatic protons in the target compound likely resonate between 7.2–7.8 ppm, similar to phenyl-substituted thiadiazoles in .
Biological Activity
N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a thiadiazole ring, which is known for its significant biological activities. The key features include:
- Molecular Formula : CHNS
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives similar to this compound possess significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cell growth and apoptosis. For example, in vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7 .
The mechanism by which this compound exerts its biological effects is primarily through interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are important in inflammation and cancer progression .
- Receptor Binding : It may also bind to specific receptors, modulating their activity and affecting downstream signaling pathways related to cell survival and proliferation .
Case Studies and Research Findings
Several studies have highlighted the biological activity of thiadiazole derivatives:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine?
- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and aromatic carboxylic acids. A representative approach involves refluxing 4-methylphenylacetic acid with N-(4-methoxyphenyl)thiosemicarbazide in the presence of POCl₃ as a cyclizing agent (90°C, 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia, followed by recrystallization from a DMSO/water mixture . Modifications to substituents (e.g., methoxy vs. methyl groups) may require tailored hydrazine derivatives, as demonstrated in analogous thiadiazole syntheses .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this thiadiazole derivative?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy/methyl substituents (δ 2.3–3.8 ppm).
- X-ray Crystallography : Essential for confirming the imine configuration (C=N) and substituent orientation. For example, crystallography of related fluorophenyl-thiadiazoles revealed planar geometries with bond angles consistent with aromatic conjugation .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?
- Methodological Answer :
- Solubility : Limited solubility in polar solvents (water, ethanol) but dissolves in DMSO or DMF. Solubility can be enhanced via sulfonation or S-alkylation .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres at −20°C to prevent degradation of the imine moiety .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., 70°C instead of 90°C) reduces side reactions like over-cyclization, as seen in analogous triazole-thiadiazole syntheses .
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) or ionic liquids may improve regioselectivity. For example, POCl₃ with catalytic p-toluenesulfonic acid increased yields by 15% in related systems .
- Byproduct Identification : Employ LC-MS or TLC to monitor intermediates. Common byproducts include uncyclized thiosemicarbazides or dimerized species, which can be separated via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What structural modifications enhance the compound’s reactivity or bioactivity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro at the 4-position) increases electrophilicity, while methoxy groups improve solubility and hydrogen-bonding potential .
- Heterocycle Fusion : Adding pyrazole or indole rings (via hydrazine derivatives) can modulate bioactivity, as demonstrated in studies of 5-cyano-thiadiazole hybrids .
- Quantitative Structure-Activity Relationship (QSAR) : Computational modeling (e.g., DFT) predicts how modifications affect π-π stacking or receptor binding, guiding targeted synthesis .
Q. How do researchers resolve contradictions in reported biological activities of thiadiazole derivatives?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .
- Collaborative Reproducibility : Multi-lab validation of bioactivity data, as seen in studies of triazole-thiadiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
